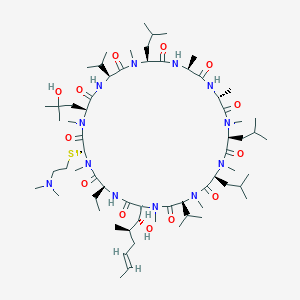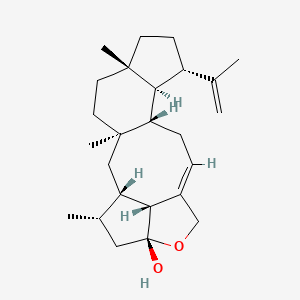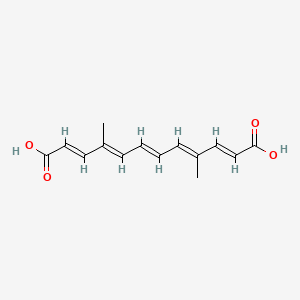
Mycorradicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycorradicin is a medium-chain fatty acid.
Applications De Recherche Scientifique
Suppression of Oxidative Burst in Cell Cultures
Mycorradicin, a major component of the yellow pigment in maize colonized by arbuscular mycorrhizal fungi, has been studied for its effects on oxidative burst reactions in cell cultures. In a study involving tobacco and alfalfa cell cultures, mycorradicin was found to have no effect on the oxidative burst or alkalinization reactions induced by elicitors (Schröder, Hildebrandt, Bothe, & Niehaus, 2001).
Carotenoid Biosynthesis in Arbuscular Mycorrhizal Roots
Research on Lotus japonicus, a model legume, revealed that mycorradicin levels were unexpectedly high compared to other carotenoid cleavage products. This study suggested that mycorradicin's presence in arbuscular mycorrhizal (AM) roots of various plants might be indicative of activated carotenoid biosynthesis upon mycorrhization, a process that could be independent of detectable levels of mycorradicin (Fester, Wray, Nimtz, & Strack, 2005).
Enhancing Valerenic Acid Accumulation under Stress
A study focusing on Valeriana officinalis L., a medicinal plant, examined the effect of arbuscular mycorrhizal fungi under salinity stress. The study found that mycorrhizal inoculation generally increased salt tolerance, positively affected plant growth, and notably increased valerenic acid production, highlighting the potential use of mycorrhizal technology to enhance growth and augment bioactive compounds production in plants under stress conditions (Amanifar & Toghranegar, 2020).
Stimulation of Carotenoid Metabolism
The development of AM roots correlates with the accumulation of isoprenoids, including mycorradicin. Research has shown a strong stimulation of carotenoid metabolism in such roots, indicating that mycorradicin is synthesized via a C40 precursor carotenoid and that its biosynthesis is induced at least partially at the transcriptional level (Fester et al., 2002).
Propriétés
Numéro CAS |
160162-46-9 |
|---|---|
Nom du produit |
Mycorradicin |
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid |
InChI |
InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+ |
Clé InChI |
UXBCAWHJMZPSBQ-HBPHNZTASA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O |
SMILES |
CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |
SMILES canonique |
CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |
Synonymes |
mycorradicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



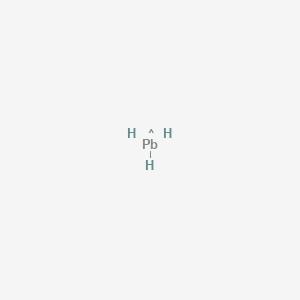
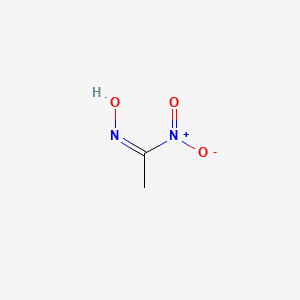
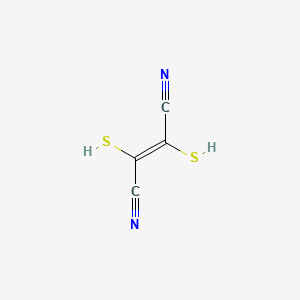
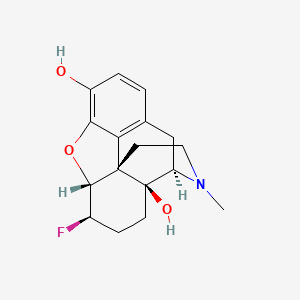
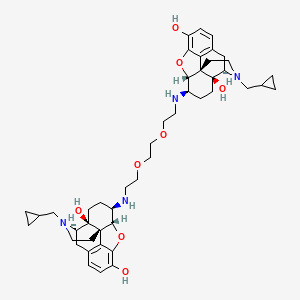
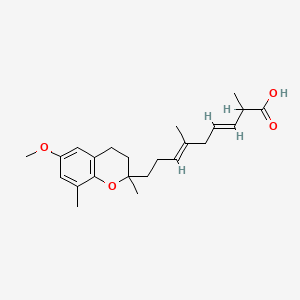
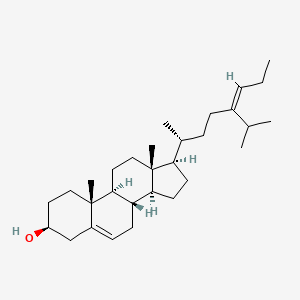
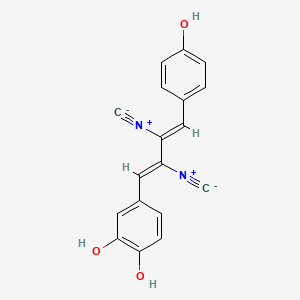
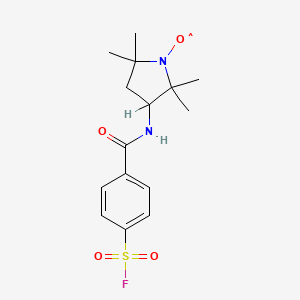
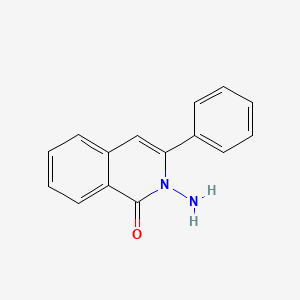
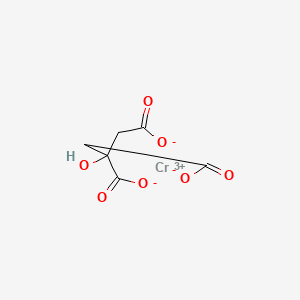
![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)
